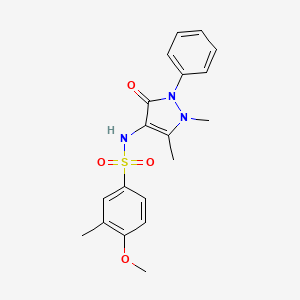![molecular formula C24H25N5OS B2496774 2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide CAS No. 1206994-07-1](/img/structure/B2496774.png)
2-[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Research in the field of organic chemistry often focuses on the synthesis and characterization of novel compounds that can exhibit a wide range of biological activities. Compounds like the one mentioned are typically studied for their potential in various applications, including medicinal chemistry, due to their complex structures and possible interactions with biological targets.
Synthesis Analysis
The synthesis of complex organic compounds usually involves multi-step reactions that can include the formation of triazole and thiazole rings, which are common in pharmaceutical agents. These processes may utilize starting materials like dimethylphenyl derivatives and involve reactions such as cyclization, acylation, and amide bond formation to achieve the final compound (Kumar, Parameshwarappa, & Ila, 2013).
科学的研究の応用
Imidazole Derivatives and Antitumor Activity
Imidazole derivatives, including bis(2-chloroethyl)amino derivatives, 4(5)-aminoimidazol-5(4)-carboxamide, and others, have been reviewed for their antitumor activities. Some compounds have advanced past preclinical testing, highlighting the search for new antitumor drugs and compounds with varying biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Synthetic Routes for 1,4-disubstituted 1,2,3-Triazoles
1,2,3-Triazoles are pivotal in drug discovery, bioconjugation, material science, and more, due to their stability and significant dipole moment. The copper(I) catalyzed azide-alkyne cycloaddition, known as a click reaction, is a prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, showcasing the compound's potential in creating biologically active molecules (Kaushik, C., Sangwan, J., Luxmi, R., Kumar, K., & Pahwa, A., 2019).
Biological Features of New 1,2,4-Triazole Derivatives
The chemistry of 1,2,4-triazoles is essential for synthesizing biologically active substances. Alternatives to classical synthesis methods have been explored, leading to compounds with antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral activities. This research direction is promising for the development of new chemical models and derivatives (Ohloblina, M. V., 2022).
Novel Triazole Derivatives: A Patent Review
The triazole family is notable for its extensive range of biological activities. Recent patents have revealed new triazole derivatives with anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The need for new, efficient synthesis methods that address green chemistry and energy saving is highlighted, alongside the search for new prototypes against emerging diseases and antibiotic-resistant bacteria (Ferreira, V., da Rocha, D. D., da Silva, F. D., Ferreira, P., Boechat, N., & Magalhães, J. L., 2013).
特性
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-5-methyltriazol-4-yl]-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5OS/c1-15-10-11-20(14-16(15)2)29-18(4)21(27-28-29)24-26-17(3)22(31-24)23(30)25-13-12-19-8-6-5-7-9-19/h5-11,14H,12-13H2,1-4H3,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBXZSHKYRPHJFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N=N2)C3=NC(=C(S3)C(=O)NCCC4=CC=CC=C4)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



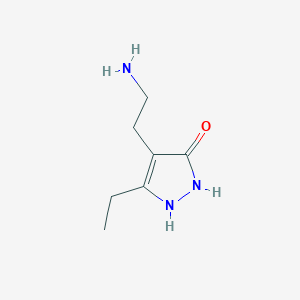
![[2-(3,4-dihydro-2(1H)-isoquinolinyl)ethyl]amine dihydrochloride](/img/structure/B2496696.png)
![N-[(2,4-Dimethoxyphenyl)methyl]-N-methyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2496700.png)
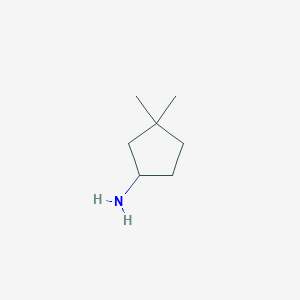
![(5-bromofuran-2-yl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2496702.png)
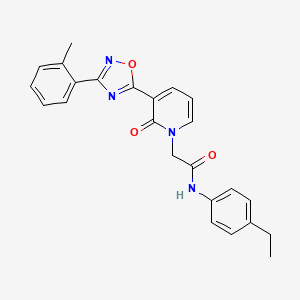
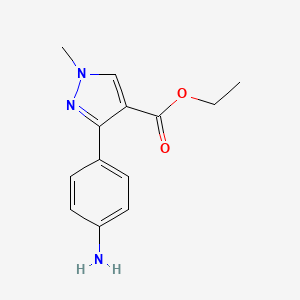
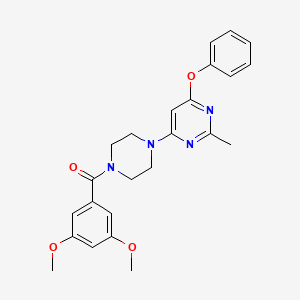
![3-(1H-benzo[d]imidazol-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2496708.png)
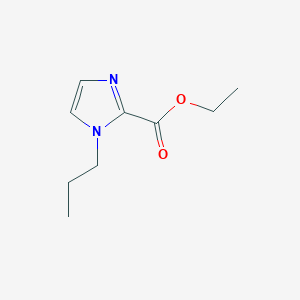
![2,5-dichloro-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2496710.png)
